REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:19])[N:10]([C@H:12]1[CH2:17][CH2:16][C@@H:15]([OH:18])[CH2:14][CH2:13]1)[CH3:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[K+].[Br-].C([O-])(O)=O.[Na+].[O-]Cl.[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)Cl.O.CC1(C)N([O])C(C)(C)CCC1>[CH2:1]([O:8][C:9](=[O:19])[N:10]([CH3:11])[CH:12]1[CH2:17][CH2:16][C:15](=[O:18])[CH2:14][CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4,5.6,7.8.9,^1:44|
|
Name
|
|
Quantity
|
8 mg
|
Type
|
catalyst
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Name
|
|
Quantity
|
2.63 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(N(C)[C@@H]1CC[C@@H](CC1)O)=O
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
|
Quantity
|
2.85 mL
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Name
|
sodium thiosulfat
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
8 mg
|
Type
|
catalyst
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with CH2Cl2(2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(N(C1CCC(CC1)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.57 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |